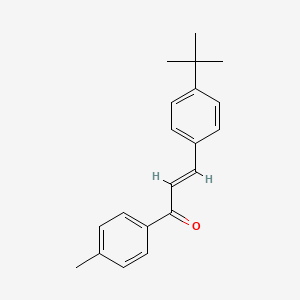

(2E)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Description

(2E)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This specific compound features a tert-butyl group on one phenyl ring and a methyl group on the other, contributing to its unique chemical properties.

Properties

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O/c1-15-5-10-17(11-6-15)19(21)14-9-16-7-12-18(13-8-16)20(2,3)4/h5-14H,1-4H3/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSXXURFXCTBKH-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction mixture is often subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Epoxides or diketones.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Based on the available search results, here's what is known about the applications of compounds similar to "(2E)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one":

Chemical Information

The compound "(2E)-3-(4-tert-butylphenyl)-1-(3-methylphenyl)prop-2-en-1-one" has the molecular formula and a molecular weight of 278.39 . It is also known by the CAS No. 177752-48-6 .

Similar Compounds and Their Applications

"(2E)-3-(4-tert-Butylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one" is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones featuring two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system.

- Chemistry Chalcones are used as starting materials or intermediates in synthesizing more complex organic molecules.

- Biology They are studied for potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of a 4-tert-butylphenyl group and a 4-methoxyphenyl group can enhance lipophilicity, influencing biological activities.

- Medicine Research explores their potential therapeutic applications in treating various diseases.

- Industry They are used in developing new materials like polymers and dyes because of their unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate various biological pathways, leading to its observed bioactivities.

Comparison with Similar Compounds

Similar Compounds

(2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a tert-butyl group.

(2E)-3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one: Contains a chlorine atom on one phenyl ring.

(2E)-3-(4-Nitrophenyl)-1-(4-methylphenyl)prop-2-en-1-one: Features a nitro group on one phenyl ring.

Uniqueness

The presence of the tert-butyl group in (2E)-3-(4-tert-Butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Biological Activity

(2E)-3-(4-tert-butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential therapeutic applications, supported by case studies and research findings.

- Chemical Formula : C20H22O

- Molecular Weight : 278.39 g/mol

- CAS Number : 177752-48-6

Antimicrobial Activity

Chalcones, including this compound, have demonstrated significant antimicrobial properties. Research indicates that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.030 mg/mL |

| Pseudomonas aeruginosa | 0.050 mg/mL |

These findings suggest that the compound could be developed further as an antibacterial agent in clinical settings .

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation through the inhibition of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these enzymes, this compound may help mitigate conditions associated with chronic inflammation .

Anticancer Activity

In vitro studies have indicated that this chalcone can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial function, leading to programmed cell death. For example, studies have shown that treatment with the compound results in a significant decrease in cell viability in breast cancer cells .

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells revealed:

- IC50 Value : 25 µM

- Mechanism : Induction of apoptosis through caspase activation.

Synthesis and Preparation

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-tert-butylbenzaldehyde and 4-methylacetophenone under basic conditions. This process can be optimized using continuous flow reactors for industrial applications.

Synthetic Route Overview

- Reactants : 4-tert-butylbenzaldehyde + 4-methylacetophenone

- Catalyst : Sodium hydroxide or potassium hydroxide

- Solvent : Ethanol or methanol

- Conditions : Room temperature or slightly elevated temperatures

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(4-tert-butylphenyl)-1-(4-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation, involving 4-methylacetophenone and 4-tert-butylbenzaldehyde. Key parameters include:

- Solvent selection : Ethanol or methanol is preferred for solubility and ease of recrystallization .

- Catalyst concentration : 20% KOH (w/v) in ethanol ensures efficient enolate formation .

- Reaction time : Stirring for 4–6 hours at room temperature achieves >85% yield .

- Purification : Recrystallization from ethanol yields high-purity crystals suitable for XRD analysis .

Q. Which spectroscopic techniques are critical for characterizing this chalcone derivative?

- XRD : Determines crystal packing and confirms the (2E)-stereochemistry via bond angles and torsion parameters .

- FT-IR : Identifies carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and enone conjugation via C=C stretching at ~1600 cm⁻¹ .

- NMR : ¹H NMR shows deshielded α,β-unsaturated protons (δ 7.5–8.0 ppm for vinyl protons), while ¹³C NMR confirms the ketone carbonyl at ~190 ppm .

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal XRD analysis reveals:

- Unit cell parameters : Monoclinic systems (e.g., space group P2₁/n) with Z = 4 .

- Intermolecular interactions : C–H···O and π–π stacking stabilize the crystal lattice .

- Torsion angles : The (2E)-configuration is confirmed by a C1–C2–C3–C4 torsion angle >170° .

Advanced Research Questions

Q. What computational methods validate experimental data for this compound?

- DFT studies : Optimize geometry at the B3LYP/6-311++G(d,p) level, comparing calculated bond lengths/angles with XRD data (RMSD <0.02 Å) .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) predict charge transfer efficiency and reactivity .

- Electrophilicity index : Quantifies electron-deficient regions for nucleophilic attack (e.g., α,β-unsaturated ketone site) .

Q. How do substituents (tert-butyl, methyl) influence biological activity?

- Antimicrobial assays : The tert-butyl group enhances lipophilicity, improving membrane penetration in Staphylococcus aureus (MIC ~25 µg/mL) .

- Structure-activity relationship (SAR) : Bulkier substituents reduce steric hindrance at the enone site, increasing interaction with microbial enzymes .

- Control experiments : Compare with analogs lacking tert-butyl/methyl groups to isolate substituent effects .

Q. What strategies resolve contradictions in reported biological activity data?

- Standardized protocols : Use CLSI/M07-A9 guidelines for MIC assays to minimize variability .

- Solvent controls : DMSO concentrations ≤1% (v/v) avoid cytotoxicity artifacts .

- Statistical validation : Apply ANOVA to compare replicate experiments (p <0.05) .

Q. How can Hirshfeld surface analysis explain intermolecular interactions in the crystal lattice?

- Surface mapping : Identifies C–H···O (25%) and H···H (60%) contacts as dominant interactions .

- Fingerprint plots : Quantify contact distances (e.g., O···H = 2.3–2.6 Å) .

- Thermal motion analysis : Anisotropic displacement parameters (ADPs) assess molecular rigidity .

Q. What experimental design principles apply to studying nonlinear optical (NLO) properties?

- Hyperpolarizability (β) : Measure via Kurtz-Perry powder technique; values >10× urea suggest NLO potential .

- DFT validation : Calculate β using CAM-B3LYP functional to match experimental results .

- Crystal engineering : Polar space groups (e.g., Pna2₁) enhance second-harmonic generation (SHG) efficiency .

Methodological Tables

Table 1: Key XRD Parameters for Structural Confirmation

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/n | |

| Unit cell volume | ~1240 ų | |

| C=O bond length | 1.23 Å | |

| C1–C2–C3–C4 torsion | 172° |

Table 2: Antimicrobial Activity Comparison

| Microorganism | MIC (µg/mL) | Analog (MIC) | Reference |

|---|---|---|---|

| S. aureus | 25 | 50 (no tert-butyl) | |

| E. coli | 100 | >200 |

Table 3: Computational vs. Experimental Bond Lengths

| Bond | DFT (Å) | XRD (Å) | Deviation |

|---|---|---|---|

| C=O | 1.24 | 1.23 | 0.01 |

| C–C (aromatic) | 1.40 | 1.39 | 0.01 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.